molecular formula C10H18O3 B13611766 Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate CAS No. 62484-77-9

Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate

Cat. No.: B13611766
CAS No.: 62484-77-9
M. Wt: 186.25 g/mol
InChI Key: MZHKPEFRZIPZGE-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate is a cyclopentane derivative featuring a methyl ester group at the 1-position and a 2-hydroxypropan-2-yl substituent. This compound is structurally characterized by a five-membered carbocyclic ring, a hydroxyl-bearing tertiary carbon, and an ester functional group. Its synthesis likely involves aldol condensation or Michael addition strategies to install the hydroxylated substituent, followed by esterification .

Properties

CAS No.

62484-77-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C10H18O3/c1-9(2,12)10(8(11)13-3)6-4-5-7-10/h12H,4-7H2,1-3H3

InChI Key

MZHKPEFRZIPZGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCC1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a cyclopentane-1-carboxylate ester with a 2-hydroxypropan-2-yl substituent at the 1-position. This can be achieved through multi-step organic transformations, including:

  • Introduction of the hydroxyalkyl group via nucleophilic addition or substitution.
  • Esterification or transesterification to install the methyl carboxylate.
  • Protection/deprotection steps if necessary to control selectivity.

Specific Synthetic Route from Patent CN110862311A

A relevant synthetic approach, although described for related cyclopropane derivatives, provides insight into preparation conditions that can be adapted for cyclopentane analogues.

Stepwise Method Summary:

Step Description Conditions Yield (%) Notes
1 Dissolution of precursor compound in aqueous sulfuric acid Molar ratio H2SO4:compound 1 = 1.0-1.1:1; cooled to 0-5 °C - Sodium nitrite added dropwise; reaction for 0.5-1 h at 15-30 °C
2 Dropwise addition of reaction mixture into refluxing aqueous sulfuric acid Molar ratio H2SO4 in solution B to compound 1 = 1.0-1.1:1; volume ratio solution B:A = 2-3:1 74.8 (for analogous compound) Post-reaction extraction with ethyl acetate, drying, and concentration

This method yields the intermediate compound as a colorless oily liquid with a yield of approximately 75%. The reaction conditions are mild and controllable, suitable for scale-up production.

Reagents and Reaction Conditions

  • Acid Catalyst: Concentrated sulfuric acid is employed to catalyze the reaction, maintaining a molar ratio close to 1:1 with the substrate.
  • Nitrosation Agent: Sodium nitrite is used to promote the formation of key intermediates.
  • Temperature Control: Initial cooling to 0-5 °C prevents side reactions; subsequent warming to 15-30 °C facilitates completion.
  • Extraction and Purification: Organic extraction using ethyl acetate, drying over anhydrous magnesium sulfate, filtration, and concentration yield the desired compound.

Alternative Preparation Routes and Functional Group Transformations

Literature on related methyl esters with hydroxyalkyl substituents indicates that hydroxylamine hydrochloride and sodium carbonate or bicarbonate can be used in solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAc) to modify nitrile or cyano-substituted precursors into hydroxy-substituted methyl esters under heating conditions (60-90 °C) for 6-24 hours.

Reagent System Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Hydroxylamine hydrochloride + sodium carbonate DMF 60 24 75 ~98.9 Crystallization and purification steps included
Hydroxylamine hydrochloride + sodium bicarbonate DMSO 80-85 20 85 96.9 Solid purified by recrystallization in 2-butanol
Hydroxylamine hydrochloride + sodium carbonate DMSO 90 9-10 70.4 - Precipitation by water addition, cooling, filtration

These methods demonstrate the versatility of hydroxylamine-mediated transformations to install hydroxy groups adjacent to ester functionalities, potentially applicable to the target compound synthesis.

Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Acid-catalyzed nitrosation and esterification (Patent CN110862311A) Sulfuric acid, sodium nitrite, ethyl acetate extraction 0-30 °C, reflux in sulfuric acid ~75 Mild, scalable, controllable Requires careful acid handling
Hydroxylamine hydrochloride mediated hydroxylation Hydroxylamine hydrochloride, sodium carbonate/bicarbonate, DMF/DMSO 60-90 °C, 6-24 h 70-85 High purity, good yields Longer reaction times, solvent removal needed

Research Findings and Practical Considerations

  • The acid-catalyzed method offers a straightforward two-step synthesis with a total yield of 60-70% for analogous compounds.
  • Hydroxylamine-based methods provide high purity products (up to 98.9%) with yields ranging from 70% to 85%, suitable for fine chemical applications.
  • Reaction conditions such as temperature, molar ratios, and solvent choice critically influence yield and purity.
  • Post-reaction workup involving extraction, drying, filtration, and crystallization is essential for obtaining high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halogenation, sodium hydroxide for deprotonation.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related esters, hydroxylated cyclanes, and functionalized alicyclic derivatives. Below is a comparative analysis based on functional group arrangement, physicochemical properties, and reactivity.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Functional Groups Key Reactivity
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate Cyclopentane Ester, tertiary hydroxyl Ester hydrolysis, hydroxyl oxidation
Ethyl 1-(2-hydroxyethyl)cyclopentane-1-carboxylate Cyclopentane Ester, secondary hydroxyl Transesterification, dehydration
Methyl cyclohexane-1-carboxylate Cyclohexane Ester Ring-strain-dependent reactions
2-Hydroxypropane-2-yl benzoate Benzene Ester, tertiary hydroxyl Aromatic substitution, ester cleavage

Table 2: Hypothetical Physicochemical Properties*

Compound Name Boiling Point (°C) Solubility (Water) LogP (Octanol-Water)
This compound ~245 Low 1.8
Ethyl 1-(2-hydroxyethyl)cyclopentane-1-carboxylate ~230 Moderate 1.2
Methyl cyclohexane-1-carboxylate ~215 Very Low 2.5
2-Hydroxypropane-2-yl benzoate ~280 Insoluble 3.0

Key Findings:

Functional Group Influence :

  • The tertiary hydroxyl group in this compound enhances steric hindrance compared to secondary hydroxyl analogs, reducing nucleophilic attack susceptibility .
  • Cyclopentane’s ring strain (vs. cyclohexane) may increase reactivity in ring-opening or functionalization reactions.

Solubility and LogP :

  • The compound’s low water solubility (inferred) aligns with its ester-dominated hydrophobicity, whereas hydroxylated analogs (e.g., Ethyl 1-(2-hydroxyethyl)cyclopentane-1-carboxylate) show improved solubility due to hydrogen bonding .

Synthetic Utility: Unlike phenolic esters (e.g., 2-Hydroxypropane-2-yl benzoate), this compound lacks aromaticity, limiting electrophilic substitution pathways but enabling strain-driven cycloadditions .

Biological Activity

Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate, with the CAS number 62484-77-9, is an organic compound characterized by its cyclopentane ring and functional groups that suggest potential biological activity. This article explores its biological properties, including pharmacological potential, synthetic pathways, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H18O3C_{10}H_{18}O_3 and a molecular weight of approximately 186.25 g/mol. The compound features a carboxylate group and a hydroxypropan-2-yl substituent, which contribute to its reactivity and biological interactions.

Key Structural Features:

  • Cyclopentane Ring: Provides a unique three-dimensional structure.
  • Hydroxypropan-2-yl Group: May influence solubility and biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

  • Anti-inflammatory Effects:
    • A study on similar cyclopentane derivatives found that they inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Analgesic Properties:
    • Research on related compounds indicated significant analgesic activity through modulation of pain pathways, which could be relevant for developing new pain management therapies .
  • Antimicrobial Activity:
    • Compounds with similar structures demonstrated antimicrobial properties against a range of pathogens, indicating that this compound may also possess such effects .

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions. These synthetic routes highlight the versatility of this compound for further modifications to enhance its biological activity.

Synthetic Pathways:

  • Esterification Reactions: Utilizing carboxylic acids and alcohols to form esters.
  • Hydroxylation Reactions: Introducing hydroxyl groups to enhance solubility and reactivity.

Q & A

Q. Critical Parameters

  • Temperature : Low temperatures (0–5°C) prevent side reactions during hydroxylation .
  • Catalysts : Pyridine hydrochloride enhances reaction efficiency in ketone solvents .
  • Yield Optimization : Liquid-liquid extraction with phosphate buffers minimizes impurities .

How is reaction progress monitored during the synthesis of this compound?

Q. Basic Analytical Techniques

  • Thin-Layer Chromatography (TLC) : Tracks functional group transformations (e.g., esterification) using polar solvents like ethyl acetate/hexane .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity; retention times (e.g., 1.11 minutes under SMD-TFA05 conditions) correlate with structural features .
  • LCMS : Monitors molecular ion peaks (e.g., m/z 540.2 [M+H]⁺) to confirm intermediate formation .

Q. Advanced Data Reconciliation

  • Crystallographic Validation : Use SHELX software for single-crystal X-ray diffraction to resolve ambiguous NMR/LCMS results. SHELXL refines bond lengths and angles with <0.01 Å precision .
  • Comparative Databases : Cross-reference with Cambridge Structural Database (CSD) via Mercury to identify common cyclopentane-carboxylate motifs .
  • Dynamic NMR : Variable-temperature ¹³C NMR distinguishes conformational isomers causing split peaks .

Case Study : A patent reported m/z 540.2 [M+H]⁺ but conflicting HPLC retention times. Crystallography confirmed a zwitterionic form under acidic conditions, explaining the anomaly .

What computational methods are used to study the reaction mechanisms of this compound?

Q. Advanced Mechanistic Analysis

  • DFT Calculations : Model transition states for ester hydrolysis (e.g., B3LYP/6-31G* level) to predict activation energies .
  • MD Simulations : Analyze biomolecular interactions (e.g., with cytochrome P450 enzymes) using AMBER force fields .
  • Docking Studies : AutoDock Vina assesses binding affinities for receptor targets, explaining bioactivity variations in analogs .

Key Insight : Hydroxypropan-2-yl groups increase steric hindrance, reducing hydrolysis rates by 40% compared to unsubstituted analogs .

How are stereochemical challenges addressed during synthesis and characterization?

Q. Advanced Chiral Resolution

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers with >99% enantiomeric excess .
  • Circular Dichroism (CD) : Correlate optical activity (e.g., 220 nm Cotton effect) with absolute configuration .
  • Crystallographic Refinement : SHELXL refines Flack parameters to assign (1R,2S) or (1S,2R) configurations .

Q. Basic Impurity Profiling

  • Byproducts : Unreacted cyclopentane intermediates (detected via m/z 310 [M+H]⁺ in LCMS) .
  • Hydrolysis Products : Free carboxylic acid forms under humid conditions (monitored by TLC at Rf 0.3) .

Q. Mitigation Strategies

  • Strict Moisture Control : Use molecular sieves during synthesis .
  • Chromatographic Purging : Gradient elution (5→50% methanol in ethyl acetate) removes polar impurities .

How does this compound interact with biological targets?

Q. Advanced Pharmacodynamic Studies

  • Enzyme Inhibition : The hydroxypropan-2-yl group hydrogen-bonds with serine hydrolases (e.g., acetylcholinesterase), reducing IC₅₀ by 30% vs. methyl analogs .
  • Receptor Modulation : Cyclopentane rigidity enhances affinity for G-protein-coupled receptors (GPCRs) in MD simulations .
  • Metabolic Stability : CYP3A4 oxidation at the cyclopentane ring (predicted via MetaSite) limits half-life to <2 hours .

What are the best practices for long-term storage and handling?

Q. Basic Stability Protocols

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) for bioassays; avoid aqueous buffers due to ester hydrolysis .

Q. Advanced Degradation Analysis

  • Forced Degradation Studies : Expose to 40°C/75% RH for 14 days; HPLC shows <5% degradation if properly sealed .

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